Clobetasol-d5
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Overview
Description
Clobetasol-d5 is a deuterated form of clobetasol, a potent corticosteroid used primarily in the treatment of various skin disorders such as eczema and psoriasis. The deuterium atoms in this compound replace the hydrogen atoms, which can help in tracing the compound in metabolic studies and enhance its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clobetasol-d5 involves the incorporation of deuterium atoms into the clobetasol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in achieving high yields and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Clobetasol-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Clobetasol-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of clobetasol in various formulations.
Biology: Employed in metabolic studies to trace the distribution and breakdown of clobetasol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of clobetasol.
Industry: Applied in the development of new formulations and delivery systems for clobetasol
Mechanism of Action
Clobetasol-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The downstream effects include decreased vasodilation, reduced permeability of capillaries, and inhibition of leukocyte migration to sites of inflammation .
Comparison with Similar Compounds
Similar Compounds
Clobetasol propionate: A non-deuterated form of clobetasol used in similar therapeutic applications.
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Fluocinonide: A corticosteroid used for treating skin conditions, with a different molecular structure but similar effects
Uniqueness of Clobetasol-d5
The uniqueness of this compound lies in its deuterium atoms, which provide enhanced stability and allow for detailed metabolic studies. This makes it a valuable tool in research settings where tracing and stability are crucial.
Properties
Molecular Formula |
C22H28ClFO4 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloro-2,2-dideuterioacetyl)-4,6,6-trideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |
InChI Key |
FCSHDIVRCWTZOX-PAEDUFRWSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])Cl)O)C)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C |
Origin of Product |
United States |
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